molecular formula C16H15ClN2O2 B5636747 2-(4-chloro-3-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline

2-(4-chloro-3-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B5636747
M. Wt: 302.75 g/mol
InChI Key: TXCKGTQOQKNTCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound belongs to the class of tetrahydroisoquinolines, which are of significant interest due to their wide range of biological activities and applications in medicinal chemistry. Tetrahydroisoquinolines are synthesized through various chemical reactions, often involving intricate steps that lead to the formation of these complex structures.

Synthesis Analysis

The synthesis of tetrahydroisoquinoline derivatives, such as our compound of interest, can involve multiple steps including intramolecular cyclization reactions, Friedel-Crafts alkylation, and the use of specific reagents to introduce the nitro and chloro substituents at the desired positions on the benzyl portion of the molecule. For instance, the treatment of N,N-dibenzylamino alcohols with sulfonyl chloride leads to rearranged beta-chloro amines, which are precursors to beta-amino acids and not directly to tetrahydroisoquinolines. However, these intermediates can be useful in further synthetic steps towards our target molecule (Weber, Kuklinski, & Gmeiner, 2000).

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinoline derivatives is characterized by the presence of a tetrahydroisoquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing cyclohexane ring. The position and nature of substituents like the chloro and nitro groups significantly influence the molecule's physical and chemical properties. Crystal structure analysis of similar compounds demonstrates the importance of hydrogen bonding in defining the structural conformation (Gotoh & Ishida, 2015).

Chemical Reactions and Properties

Tetrahydroisoquinolines undergo a variety of chemical reactions, including redox reactions, annulations, and aromatic substitutions. These reactions are crucial for modifying the tetrahydroisoquinoline scaffold and introducing different functional groups that are key for the compound's activity and properties. For example, a practical synthesis involving the condensation of o-halonitrobenzenes with tetrahydroisoquinolines highlights the compound's versatility in forming fused benzimidazoles through an uncatalyzed aromatic substitution and a series of redox reactions (Nguyen, Ermolenko, & Al‐Mourabit, 2016).

properties

IUPAC Name

2-[(4-chloro-3-nitrophenyl)methyl]-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2/c17-15-6-5-12(9-16(15)19(20)21)10-18-8-7-13-3-1-2-4-14(13)11-18/h1-6,9H,7-8,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCKGTQOQKNTCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-chloro-3-nitrophenyl)methyl]-3,4-dihydro-1H-isoquinoline

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